N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine
Overview
Description
Mechanism of Action
Target of Action
N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine, also known as N,Nmu-Bis(4-butylphenyl)benzene-1,4-diamine, is primarily used as a monomer for the synthesis of charge transport and light-emitting polymers
Mode of Action
It’s known that it plays a crucial role in the formation of polymers that are used in charge transport and light-emitting applications .
Result of Action
Its primary application is in the synthesis of polymers for charge transport and light-emitting applications .
Preparation Methods
The synthesis of N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine typically involves the reaction of 4-butylaniline with 1,4-dibromobenzene under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene . The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine has several scientific research applications:
Comparison with Similar Compounds
N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine can be compared with other similar compounds, such as:
N,N′-Bis(4-butylphenyl)benzene-1,4-diamine: This compound has similar structural features but may differ in its electronic properties and reactivity.
N,N,N′,N′-Tetraphenylbenzene-1,4-diamine: This compound has additional phenyl groups, which can influence its solubility and interaction with other molecules.
N,N′-Bis(4-bromophenyl)benzene-1,4-diamine: The presence of bromine atoms can enhance its reactivity towards certain chemical reactions, such as cross-coupling reactions.
This compound stands out due to its unique combination of butyl groups and aromatic rings, which contribute to its specific properties and applications .
Properties
IUPAC Name |
1-N,4-N-bis(4-butylphenyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2/c1-3-5-7-21-9-13-23(14-10-21)27-25-17-19-26(20-18-25)28-24-15-11-22(12-16-24)8-6-4-2/h9-20,27-28H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDFNOXZWWULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744141 | |
Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372200-88-9 | |
Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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